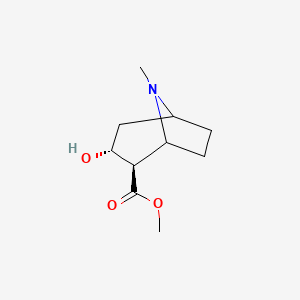
Methyl alloecgonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
Methyl alloecgonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ecgonine methyl ester N-oxide.
Reduction: Reduction reactions can convert it back to ecgonine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ecgonine methyl ester N-oxide.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
科学研究应用
Methyl alloecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
作用机制
Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .
相似化合物的比较
Similar Compounds
Ecgonine: The parent compound of methyl alloecgonine.
Cocaine: A potent stimulant derived from this compound.
Tropane Alkaloids: Other compounds in this class include atropine and scopolamine.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .
属性
CAS 编号 |
74562-04-2 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC 名称 |
methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1 |
InChI 键 |
QIQNNBXHAYSQRY-GEPGNKONSA-N |
手性 SMILES |
CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC |
规范 SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


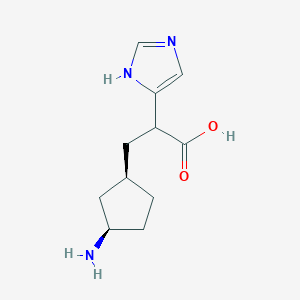

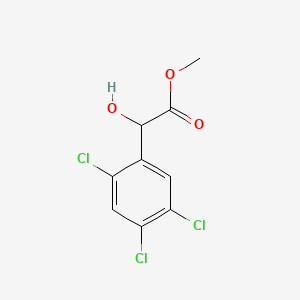
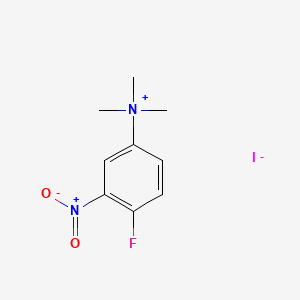
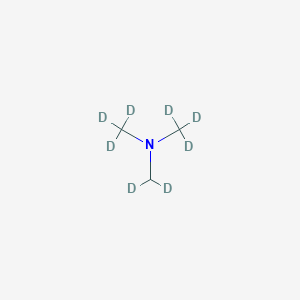
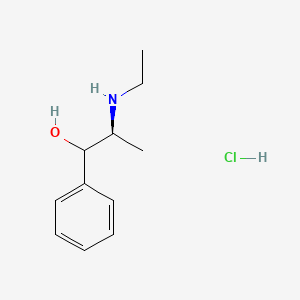
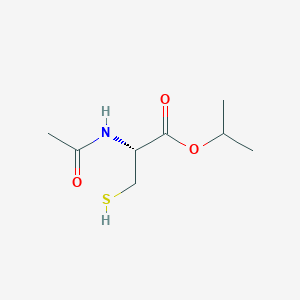
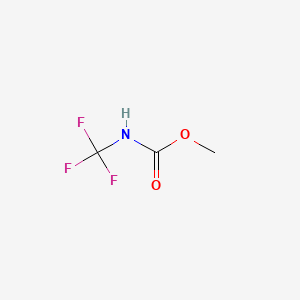

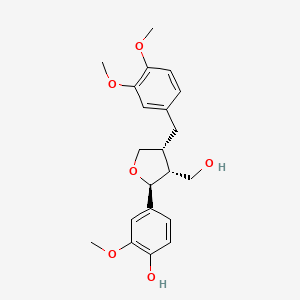
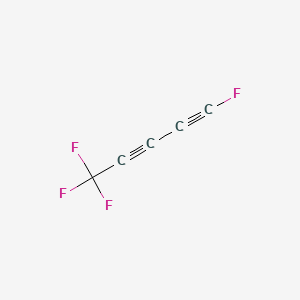
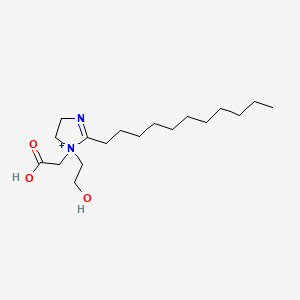
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
